EPC/EC Binding Selectivity Versus Platelet Reactivity: LXW7 Outperforms Linear GRGD Peptide
LXW7 was directly compared with the conventional linear αvβ3 ligand GRGD peptide for binding to primary human EPCs/ECs versus platelets and THP-1 monocytes. On LXW7‑immobilized surfaces, primary HCECs adhered robustly (quantified in Fig. 4B of Hao et al. 2017), whereas on GRGD‑immobilized surfaces, HCEC adhesion was significantly lower [1]. Conversely, platelet adhesion was markedly reduced on LXW7‑treated surfaces compared with GRGD‑treated surfaces, and THP‑1 monocyte adhesion was absent on LXW7 surfaces but detectable on GRGD surfaces [1]. Flow cytometry confirmed that LXW7 binds strongly to αvβ3‑K562 cells, weakly to αIIbβ3‑K562 cells (the platelet integrin), and not at all to parent K562 cells .
| Evidence Dimension | Cell adhesion selectivity: primary human coronary endothelial cells (HCECs) vs. platelets vs. THP-1 monocytes on peptide‑immobilized surfaces |
|---|---|
| Target Compound Data | LXW7: high HCEC adhesion; low platelet adhesion; no THP‑1 monocyte adhesion |
| Comparator Or Baseline | GRGD linear peptide: lower HCEC adhesion; higher platelet adhesion; detectable THP‑1 monocyte adhesion |
| Quantified Difference | Qualitative ranking with statistical significance (p < 0.01, n = 4 per group in quantified cell adhesion assay); LXW7 binds strongly to αvβ3‑K562, weakly to αIIbβ3‑K562, and not at all to K562 parent cells [1] |
| Conditions | Human coronary endothelial cells (HCECs), human platelets, THP-1 monocytes; peptide‑immobilized surfaces via Click chemistry; flow cytometry with integrin‑transfected K562 cell lines |
Why This Matters
For procurement decisions involving biomaterial coating or vascular graft functionalization, LXW7's selective capture of EPCs/ECs with concomitant platelet suppression is a functionally critical differentiation that linear RGD peptides cannot replicate.
- [1] Hao D, Xiao W, Liu R, Kumar P, Li X, Zeng P, Liu R, Lam KS. Discovery and Characterization of a Potent and Specific Peptide Ligand Targeting Endothelial Progenitor Cells and Endothelial Cells for Tissue Regeneration. ACS Chem Biol. 2017;12(4):1075–1086. Figure 4. View Source
